![molecular formula C21H17NO6 B2480915 (5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate CAS No. 1105202-74-1](/img/structure/B2480915.png)
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and steps involved in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the reaction mechanisms, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
Physical and chemical properties include solubility, melting point, boiling point, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and evaluated for its in vitro antibacterial and antifungal activity . Four synthesized products have been determined as highly active against all tested bacterial and fungal strains . The structure–antimicrobial activity relationship has been supported by docking studies of the active compounds .
Molecular Docking Studies on COVID-19
The compound exhibits good theoretical affinity with Autodock 4.2 software score in the range of –9.37 and –11.63 kcal/mol against the main protease of COVID-19 . This suggests potential applications in the development of treatments for COVID-19.
Pharmacological and Biological Activities
Compounds containing 2-benzylbenzofuran moiety exhibit a wide range of pharmacological and biological activities . These include antihyperglycemic, analgesic, antibacterial, anti-inflammatory, antifungal, and antitumor agents .
Potential Pharmacophores
Motivated by the information on benzofuran and isoxazole derivatives, researchers have synthesized conjugated benzofuran-isoxazole derivatives targeting the potential pharmacophores .
Cytotoxicity Against Human Cervical Cell Lines
The derivatives of the compound have been tested for their cytotoxicity against a human cervical (HeLa) cell lines . This suggests potential applications in cancer research.
Molecular Docking Studies Against Lung and Cervical Cancer Targets
Molecular docking studies were performed against lung cancer target i.e., extracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and cervical cancer target i.e., fibroblast growth factor receptor 2 (FGFR2) . This suggests potential applications in the development of treatments for lung and cervical cancers.
Mechanism of Action
Target of Action
Similar benzofuran-isoxazole hybrid heterocyclic units have been evaluated for their in vitro antibacterial and antifungal activity . The active compounds were found to interact with glucosamine-6-phosphate synthase and aspartic proteinase .
Mode of Action
It is suggested that the compound interacts with its targets, leading to changes that result in its antimicrobial activity . Docking studies of similar compounds indicate good theoretical affinity with Autodock 4.2 software score in the range of –9.37 and –11.63 kcal/mol against the main protease of COVID-19 .
Biochemical Pathways
The compound’s antimicrobial activity suggests it may interfere with the normal functioning of bacterial and fungal cells .
Result of Action
The compound’s antimicrobial activity suggests that it may inhibit the growth of bacterial and fungal strains . .
Action Environment
Similar compounds have been synthesized and evaluated under various conditions .
Safety and Hazards
properties
IUPAC Name |
[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6/c1-24-17-8-4-5-9-18(17)25-13-21(23)26-12-15-11-20(28-22-15)19-10-14-6-2-3-7-16(14)27-19/h2-11H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTVMFSSHRVYOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzofuran-2-yl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.